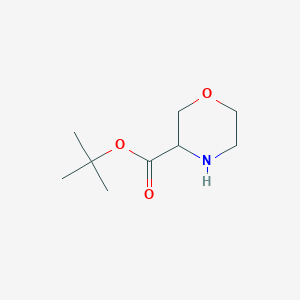

(S)-tert-Butyl morpholine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl morpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJBNPAWSNUZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Profiling of S Tert Butyl Morpholine 3 Carboxylate

Reactions Involving the Carboxylate Moiety

The tert-butyl ester of (S)-tert-butyl morpholine-3-carboxylate is a key functional group that serves as a protecting group for the carboxylic acid. Its reactions are central to unmasking the carboxylate for further functionalization or for revealing the final acid in a target molecule.

Hydrolysis of the tert-Butyl Ester

The cleavage of the tert-butyl ester to yield the parent (S)-morpholine-3-carboxylic acid is a fundamental transformation. Due to the stability of the tertiary carbocation leaving group, this hydrolysis is most commonly and efficiently achieved under acidic conditions.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent cleavage of the oxygen-tert-butyl bond occurs, forming the carboxylic acid and a stable tert-butyl cation. This cation is typically neutralized by a nucleophile or eliminated to form isobutylene. A wide range of acidic reagents can be employed for this purpose.

Commonly used conditions for the hydrolysis of tert-butyl esters are summarized in the table below.

| Reagent(s) | Solvent(s) | Temperature | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and effective method; TFA is often used in excess. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Water | Room Temperature | 4N HCl in dioxane is a standard reagent for Boc and t-butyl ester cleavage. |

| Formic Acid | - | Room Temperature | A milder alternative, suitable for sensitive substrates. |

| p-Toluenesulfonic Acid (TsOH) | Toluene, Acetonitrile | Room Temperature to Reflux | Can selectively cleave t-butyl esters in the presence of certain other protecting groups. chemimpex.com |

Base-Catalyzed Hydrolysis: While tert-butyl esters are known for their high stability under basic conditions due to steric hindrance, cleavage can be forced under specific non-aqueous conditions. For instance, using sodium hydroxide (B78521) in a mixture of dioxane and methanol (B129727) can facilitate the hydrolysis of sterically hindered esters, a method that could be applied to this compound. openstax.org

Transesterification Processes

Transesterification offers a method to convert the tert-butyl ester directly into other types of esters without proceeding through the free carboxylic acid. This can be advantageous for accessing different ester derivatives with varied reactivity and properties.

A notable modern method is the borane-catalyzed transesterification. Using a catalyst such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, tert-butyl esters can react with α-aryl-α-diazoesters to yield the corresponding new ester. rsc.org This reaction proceeds under mild conditions and demonstrates high chemoselectivity. rsc.org

| Catalyst | Reagents | Solvent | Key Features |

| B(C₆F₅)₃ | α-Aryl-α-diazoester | Dichloromethane (DCM) | Mild conditions, high yields, chemoselective. rsc.org |

Amidation and Related Condensation Reactions

The formation of an amide bond is one of the most crucial reactions in pharmaceutical chemistry. With this compound, this is typically achieved via a two-step process: hydrolysis of the ester followed by amide coupling.

Two-Step Amidation: First, the tert-butyl ester is hydrolyzed under acidic conditions (as described in 3.1.1) to yield (S)-morpholine-3-carboxylic acid. sigmaaldrich.com This intermediate is then coupled with a desired amine using standard peptide coupling reagents.

| Coupling Reagent | Additive(s) | Base | Solvent |

| HATU, HBTU, or TBTU | HOBt or HOAt | DIPEA, NMM | DMF, DCM |

| EDC | HOBt | DIPEA | DMF, DCM |

| DCC | HOBt | - | DCM |

Direct Amidation: While less common for this specific substrate, direct conversion of the ester to an amide is possible. Catalytic methods using reagents like B(OCH₂CF₃)₃ in tert-butyl acetate have been developed for the direct amidation of esters, which could potentially be applied to this system.

Decarboxylative Reactions

Decarboxylative reactions allow the carboxylic acid functionality (or its precursor ester) to be replaced entirely with a new substituent, providing a powerful tool for C-C bond formation. After hydrolysis to (S)-morpholine-3-carboxylic acid, modern decarboxylative cross-coupling methods can be applied.

One such method is the decarboxylative alkynylation. In this process, the carboxylic acid is first converted in situ to a redox-active ester, for example, using N-hydroxytetrachlorophthalimide (TCNHPI). This activated intermediate can then undergo coupling with an alkyne source, such as an ethynyl (B1212043) Grignard reagent, in the presence of a nickel or iron catalyst to install an alkyne group in place of the original carboxylate. nih.gov This reaction serves as a formal homologation and provides access to valuable alkynyl-morpholine intermediates. nih.gov

Reactions of the Morpholine (B109124) Ring System

The morpholine ring itself can undergo transformations, although reactions directly on the ring carbons can be challenging without prior functionalization.

Nucleophilic Substitution Reactions at the C-3 Position

Direct nucleophilic substitution at the C-3 carbon of this compound is not a feasible reaction pathway. The C-3 position is a stereogenic sp³-hybridized carbon, which is not activated towards direct displacement.

However, substitution at the C-3 position can be achieved through a multi-step sequence that begins with the transformation of the carboxylate moiety.

Plausible Pathway for C-3 Substitution:

Reduction of the Ester: The tert-butyl ester is first reduced to the corresponding primary alcohol, (S)-4-Boc-3-(hydroxymethyl)morpholine. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

Activation of the Hydroxyl Group: The resulting hydroxyl group is then converted into a good leaving group. Common methods include tosylation (using TsCl and a base like pyridine) or mesylation (using MsCl and a base) to form a tosylate or mesylate, respectively.

Nucleophilic Displacement: The activated intermediate, now bearing a leaving group on the methylene (B1212753) attached to the C-3 position, can readily undergo an Sₙ2 reaction with a wide variety of nucleophiles (e.g., azides, cyanides, amines, thiols) to introduce new functionality at the C-3 position.

This sequence effectively achieves a substitution at the C-3 carbon, expanding the synthetic utility of the original morpholine scaffold.

Functionalization of the Nitrogen Atom (N-alkylation, N-acylation)

The secondary amine within the morpholine ring of this compound is a key site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations that allow for the attachment of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

N-Alkylation: The nucleophilic nitrogen can readily participate in N-alkylation reactions. Traditional methods often involve the use of alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. However, more contemporary and efficient methods utilize alcohols as alkylating agents, catalyzed by transition metals. For instance, the N-alkylation of morpholine with various alcohols has been successfully achieved using a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase. nih.govchemrxiv.org This method offers a greener alternative to alkyl halides, with water as the primary byproduct. While primary alcohols are effective, secondary alcohols can exhibit lower selectivity due to the competing formation of ketones, which are less electrophilic than aldehydes. nih.gov The steric hindrance of the alcohol also plays a significant role, with bulky alcohols like cyclohexanol (B46403) showing reduced conversion and selectivity. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the morpholine nitrogen, typically forming a stable amide bond. This transformation is commonly achieved using acyl chlorides or anhydrides in the presence of a base. More recently, multicomponent reactions have provided versatile routes to acylated morpholines. uni.lunih.gov For example, a one-pot Ugi-cyclization procedure can be employed to generate highly substituted morpholines, where the nitrogen is acylated as part of the final ring structure. uni.lunih.gov Additionally, the acylation of morpholine can be achieved with esters, such as ethyl acetate, under specific conditions, sometimes employing ionic liquids as catalysts to facilitate the reaction. princeton.edu

Interactive Table: N-Alkylation and N-Acylation Reactions of Morpholine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

| N-Alkylation | Alcohols, CuO–NiO/γ–Al2O3 catalyst, gas-phase, 160–240 °C | N-Alkyl morpholines | High conversion with primary alcohols; lower selectivity with secondary alcohols due to ketone formation. nih.govchemrxiv.org |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl morpholines | A traditional and widely used method. figshare.com |

| N-Acylation | Acyl chlorides/anhydrides, Base | N-Acyl morpholines | A standard and efficient method for amide bond formation. |

| N-Acylation | Ethyl acetate, Ionic liquid catalyst, 140-160 °C | N-Acetyl morpholine | Provides an alternative to more reactive acylating agents. princeton.edu |

| N-Acylation | Multicomponent Reaction (Ugi-cyclization) | Highly substituted N-acyl morpholines | Versatile method for creating complex, acylated morpholine scaffolds. uni.lunih.gov |

Ring-Opening and Rearrangement Reactions

While the morpholine ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular architectures.

Ring-Opening Reactions: The cleavage of the morpholine ring can be initiated through various strategies. For instance, N-Boc protected cyclic amines, such as piperazines, have been shown to undergo ring-opening. ru.nl This suggests that under appropriate conditions, the N-Boc group on this compound could facilitate similar transformations. One such method involves the use of difluorocarbene, which can lead to the selective cleavage of the C-N bond adjacent to the nitrogen atom. ru.nl The thermodynamics of ring-opening in N-substituted morpholin-2-ones are influenced by the hybridization of the nitrogen atom, with N-acyl groups promoting polymerization through ring-opening. nih.gov

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within the molecule, leading to a structural isomer. researchgate.net While specific rearrangement reactions starting from this compound are not extensively documented, related systems offer insights into potential transformations. For example, Lewis acid-catalyzed processes involving halonium intermediates can lead to Claisen-type rearrangements in the synthesis of certain morpholine derivatives. nih.govprinceton.eduresearchgate.netacs.org These reactions highlight the potential for skeletal reorganization of the morpholine core under acidic conditions.

C-H Alkylation and Site-Selective Functionalization

Direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. In the context of this compound, site-selective C-H alkylation can introduce substituents at positions that are otherwise difficult to access.

The C-H bonds alpha to the nitrogen and oxygen atoms of the morpholine ring are potential sites for functionalization. Metallaphotoredox catalysis has emerged as a key technology for the functionalization of C(sp³)–H bonds. For instance, the decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides has been achieved using a dual nickel/photoredox catalytic system. nih.govprinceton.eduthieme-connect.com This method effectively functionalizes the C-2 position of the morpholine ring.

Furthermore, photocatalytic methods have been developed for the α-functionalization of amines, offering a mild and atom-economical approach. nih.gov These reactions often proceed via the formation of an α-amino radical, which can then be intercepted by a suitable coupling partner. The regioselectivity of these reactions can sometimes be controlled by subtle changes in the reaction conditions. nih.gov Polarity matching principles can also guide the selective abstraction of the most electron-rich hydrogen atom by an aminium radical cation. nih.gov While direct C-H alkylation on the morpholine core of this compound is not extensively reported, these analogous systems provide a strong foundation for future investigations into the site-selective functionalization of this important scaffold. nih.gov

Interactive Table: Site-Selective Functionalization of Morpholine Derivatives

| Functionalization Strategy | Position | Reagents and Conditions | Product Type | Key Findings |

| Decarboxylative Cross-Coupling | C-2 | α-Oxy carboxylic acid, (Hetero)aryl halide, Ni/Photoredox catalyst | C-2 Arylated morpholines | Enables functionalization at the C-2 position by starting from the corresponding carboxylic acid. nih.govprinceton.eduthieme-connect.com |

| Photocatalytic α-Functionalization | C-2/C-6 | Amine, Radical trap, Photocatalyst, Visible light | α-Functionalized amines | Mild and atom-economical method for functionalizing C-H bonds adjacent to the nitrogen. nih.gov |

| HAT-Alkylation | C-2/C-6 | Amine, Alkyl halide, Ir/Ni dual catalyst, Base | α-Alkylated amines | Polarity-matched HAT allows for selective alkylation of C-H bonds alpha to the nitrogen. nih.gov |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic studies often involve a combination of experimental techniques and computational modeling to elucidate reaction pathways and identify key intermediates. In the context of N-alkylation of morpholines with alcohols, the reaction is proposed to proceed through the dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with the morpholine. nih.govchemrxiv.org

For diastereoselective syntheses of substituted morpholines, such as the Pd-catalyzed carboamination, the proposed mechanism involves the formation of a palladium(aryl)(amido) complex. researchgate.net Subsequent syn-aminopalladation of an olefin through a boat-like transition state is thought to control the stereochemical outcome. researchgate.net Photocatalytic syntheses of morpholines have been shown to proceed through the formation of a radical cation intermediate.

Stereoelectronic and steric effects play a pivotal role in determining the reactivity and stereochemical outcome of reactions involving this compound. The inherent chirality at the C-3 position can influence the stereoselectivity of subsequent transformations at other positions in the ring.

In the diastereoselective synthesis of substituted morpholines, the choice of starting materials, catalysts, and reaction conditions can lead to high levels of diastereomeric excess. nih.govresearchgate.net For example, in Pd-catalyzed carboamination reactions for the synthesis of cis-3,5-disubstituted morpholines, the stereochemistry of the product is consistent with a pathway that proceeds through a well-defined, boat-like transition state to minimize steric interactions. researchgate.net The stereoselectivity of molecular recognition is a fundamental concept, where chiral differences between enantiomers lead to distinct interactions with biological receptors or chiral catalysts.

The choice of catalyst and ligands is paramount in directing the outcome of many transformations involving this compound.

Palladium Catalysis: Palladium catalysts are widely used in the synthesis of substituted morpholines. thieme-connect.comresearchgate.net For instance, Pd-catalyzed carboamination reactions enable the synthesis of cis-3,5-disubstituted morpholines with high diastereoselectivity. researchgate.net The choice of phosphine (B1218219) ligand, such as P(2-furyl)3, is critical for the efficiency of these reactions. researchgate.net

Rhodium Catalysis: Rhodium catalysts have been employed for the diastereoselective intramolecular cyclization of nitrogen-tethered allenols to produce highly substituted morpholines with excellent yields and stereoselectivities. nih.gov

Lewis Acid Catalysis: Lewis acids, such as In(OTf)3, can catalyze the synthesis of morpholines through a halo-etherification process. nih.govprinceton.eduresearchgate.netacs.org These reactions proceed via a halonium intermediate and exhibit high regioselectivity. nih.govprinceton.eduresearchgate.netacs.org

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis (metallaphotoredox) has enabled challenging C-H functionalization and cross-coupling reactions, providing new avenues for the late-stage functionalization of complex molecules like morpholine derivatives. nih.govprinceton.eduthieme-connect.com

Strategic Applications of S Tert Butyl Morpholine 3 Carboxylate in Complex Molecule Synthesis

Role as a Versatile Chiral Synthon in Asymmetric Synthesis

The core value of (S)-tert-Butyl morpholine-3-carboxylate lies in its nature as a chiral synthon. A chiral synthon is a stereochemically pure building block used to introduce a specific chiral center into a target molecule, a fundamental strategy in asymmetric synthesis. The "S" configuration at the C3 position of the morpholine (B109124) ring is pre-defined, allowing chemists to construct complex molecules with a high degree of stereochemical control, bypassing the need for often complex and costly asymmetric induction steps. researchgate.netchemimpex.com Its structure, featuring a protected amine and a carboxylic ester on a heterocyclic scaffold, offers multiple reaction sites for controlled chemical modifications. chemimpex.com

This compound and its derivatives are instrumental in the synthesis of non-proteinogenic chiral amino acids and, more commonly, chiral 1,2-amino alcohols. These motifs are privileged scaffolds found in numerous drug candidates and chiral ligands. researchgate.netnih.gov The morpholine ring can be considered a masked amino alcohol. For instance, synthetic strategies have been developed where the morpholine ring is constructed from chiral starting materials and then subsequently cleaved to reveal the desired amino alcohol. researchgate.netnih.gov

One notable approach involves the reaction of arylglyoxals with a chiral auxiliary like pseudoephedrine, which proceeds through a morpholinone intermediate. nih.gov This morpholinone can then be converted in a two-step protocol into the target 1,2-amino alcohol. researchgate.netnih.gov The use of this compound provides a direct entry to enantiomerically pure β-amino alcohols, which are valuable starting materials in peptide synthesis and other areas of medicinal chemistry. e3s-conferences.org

Table 1: Synthetic Applications in Chiral Amino Alcohol Synthesis

| Precursor/Intermediate | Target Moiety | Key Transformation | Significance |

|---|---|---|---|

| Morpholinone Intermediate | Chiral 1,2-Amino Alcohol | Ring cleavage | Access to privileged scaffolds for drug discovery. researchgate.netnih.gov |

| This compound | β-Amino Alcohol | Reduction and/or hydrolysis | Provides enantiopure building blocks for peptides. e3s-conferences.org |

The morpholine scaffold is a key structural component in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. enamine.netnih.gov this compound serves as an excellent starting point for creating a diverse array of substituted heterocyclic systems. e3s-conferences.org The nitrogen atom of the morpholine ring can be functionalized after removal of the Boc protecting group, while the carboxylate group can be modified to introduce various side chains. chemimpex.com

Researchers have developed methods for synthesizing highly substituted chiral morpholines. banglajol.info For example, solid-phase synthesis techniques have been employed, starting from immobilized amino acids like serine, to create libraries of morpholine and thiomorpholine-3-carboxylic acid derivatives. researchgate.net This approach allows for the systematic introduction of diversity at various points on the morpholine scaffold, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. e3s-conferences.org

Building Block for Advanced Pharmaceutical Intermediates and Molecular Scaffolds

This compound is frequently utilized as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its stability and well-defined stereochemistry make it an ideal building block for creating complex molecular scaffolds designed to interact with specific biological targets. chemimpex.commdpi.com The morpholine heterocycle is particularly prominent in the development of drugs targeting the central nervous system (CNS), owing to favorable properties like reduced pKa and enhanced blood-brain barrier permeability. nih.gov

The compound's utility extends to a wide range of therapeutic areas, including the development of antibiotics, antifungals, and anticancer agents. e3s-conferences.org Its role as a versatile intermediate allows for its incorporation into larger, more complex molecules, serving as a foundational piece of the final drug structure. evitachem.com For example, it is a building block for drugs targeting neurological disorders and can be found in the structure of various inhibitors and modulators. chemimpex.compharmaffiliates.com

Development of Chiral Organocatalysts and Auxiliaries

While this compound is more commonly a product of asymmetric synthesis, its inherent chirality makes it a candidate for development into chiral auxiliaries or organocatalysts. researchgate.net A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which it is removed. The synthesis of chiral morpholinones, for example, often employs chiral auxiliaries like pseudoephedrine or chiral Brønsted acids as catalysts to achieve high enantioselectivity. researchgate.netnih.gov

The structure of this compound, derived from chiral amino acids like serine, provides a rigid scaffold. researchgate.net This rigidity is a desirable feature in the design of chiral ligands for metal-catalyzed reactions or as the core of a purely organic catalyst, where a well-defined three-dimensional structure is necessary to effectively control the stereochemistry of a transformation.

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov this compound and related structures are valuable in this field. chemimpex.com The rigid morpholine ring can be used as a conformational constraint, forcing an attached peptide chain to adopt a specific three-dimensional shape, such as a β-turn. nih.gov

By replacing a labile peptide bond with the stable morpholine scaffold, chemists can create peptide-based therapeutics with longer half-lives and better bioavailability. chemimpex.come3s-conferences.org The functional groups on the morpholine allow for the attachment of amino acid side chains, enabling the resulting peptidomimetic to present the necessary pharmacophore elements to the biological target in the correct spatial orientation. nih.gov

Design and Synthesis of Bioisosteres and Analogues

Bioisosterism is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance a desired pharmacological property. drughunter.comnih.gov The morpholine ring itself is a well-known bioisostere and is often used to replace other cyclic or acyclic moieties in a drug molecule to improve its profile. enamine.netnih.gov

This compound is an ideal starting material for the synthesis of novel analogues of existing drugs. enamine.net By incorporating this chiral morpholine fragment, medicinal chemists can create new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. drughunter.com This strategy allows for the exploration of new intellectual property space while building on the known activity of an existing drug class. drughunter.com The creation of libraries of diverse morpholine analogues is a common tactic to systematically probe the effects of such bioisosteric replacements. enamine.netenamine.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-4-Boc-morpholine-3-carboxylic acid |

| (S)-tert-butyl (1-hydroxypropan-2-yl) carbamate |

| (S)-1-(allyloxy)-N-arylpropan-2-amine |

| 1,2-amino alcohols |

| 2-(arylamino)ethan-1-ols |

| N-allyl-β-amino alcohols |

| N-tert-butanesulfinyl imines |

| Fmoc-Ser(tBu)-OH |

| L-serinate |

| Morpholine |

| Thiomorpholine |

| Arylglyoxal |

| Pseudoephedrine |

Sophisticated Spectroscopic and Structural Characterization of S Tert Butyl Morpholine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural assignment of (S)-tert-butyl morpholine-3-carboxylate in solution. By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, one can determine the precise connectivity of atoms and the stereochemical configuration of the molecule.

The proton (¹H) NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. The expected signals for this compound are distinct and predictable based on its structure. The protons of the bulky tert-butyl group are shielded and appear as a prominent singlet, integrating to nine protons. The protons on the morpholine (B109124) ring are more complex due to their diastereotopic nature and coupling with adjacent protons. The proton at the chiral center (C3) is expected to appear as a multiplet. The signal for the N-H proton of the morpholine ring is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.45 | Singlet | 9H |

| Morpholine Ring Protons | ~2.8 - 4.2 | Multiplets | 7H |

| N-H | Variable | Broad Singlet | 1H |

Note: Predicted values are based on general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom. The spectrum is typically proton-decoupled, resulting in singlets for each carbon. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group have characteristic chemical shifts. The four carbons of the morpholine ring appear in the intermediate region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-C =O) | ~170 - 175 |

| Quaternary tert-Butyl (-C (CH₃)₃) | ~80 - 82 |

| Morpholine Ring Carbons | ~45 - 75 |

| Methyl tert-Butyl (-C(C H₃)₃) | ~28 |

Note: Predicted values are based on general principles of NMR spectroscopy and comparison with similar structures. nifc.gov.vnnifc.gov.vn Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). researchgate.netnih.gov It would reveal the connectivity within the morpholine ring by showing cross-peaks between adjacent protons (e.g., H2 with H3, H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. researchgate.netresearchgate.net This technique is invaluable for assigning the carbon signals of the morpholine ring by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.netnih.gov This is crucial for identifying quaternary carbons and piecing together molecular fragments. Key correlations would include the one between the tert-butyl protons and the ester carbonyl carbon, confirming the ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's 3D structure and stereochemistry. nih.gov For this compound, NOESY could help confirm the chair conformation of the morpholine ring and the relative orientation of its substituents.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₉H₁₇NO₃), distinguishing it from other compounds with the same nominal mass. The predicted exact masses for various adducts of the parent compound are used to confirm its identity.

Table 3: Predicted HRMS Data for tert-Butyl morpholine-3-carboxylate (C₉H₁₇NO₃)

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.12813 |

| [M+Na]⁺ | 210.11007 |

| [M-H]⁻ | 186.11357 |

| [M+K]⁺ | 226.08401 |

Data sourced from predicted values for the parent compound.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate and identify compounds in a mixture.

For a polar and relatively non-volatile compound like this compound, LC-MS is the more direct and suitable method of analysis. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity, selectivity, and speed for the detection and quantification of morpholine derivatives. nih.gov

GC-MS analysis of morpholine and its derivatives is more challenging due to their high polarity and low volatility. Direct analysis often fails or yields poor results. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS.

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structural features. upi.edu

The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1735-1750 cm⁻¹. researchgate.net The tert-butyl group gives rise to characteristic C-H bending vibrations. upi.edu The morpholine ring itself contributes to the spectrum with several key absorptions. The C-O-C ether linkage within the ring is identified by its stretching vibration. Furthermore, the secondary amine (N-H) group shows a characteristic stretching vibration, which provides definitive evidence of the morpholine core.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Ester (Carbonyl) |

| 1365 - 1395 | C-H Bend | tert-Butyl group |

This table is generated based on typical frequency ranges for the specified functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While FTIR confirms the presence of functional groups, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state. This technique is indispensable for confirming the absolute stereochemistry and detailing the precise conformational preferences of the molecule. tandfonline.com

Single-crystal X-ray diffraction analysis is the gold standard for determining molecular structure. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically decoded to yield a detailed model of the electron density, and thus the atomic positions, within the crystal's unit cell. mdpi.com

For this compound, this analysis would definitively confirm the (S)-configuration at the C3 stereocenter. The crystallographic data also reveals key structural parameters such as bond lengths, bond angles, and torsion angles. The analysis typically shows that the six-membered morpholine ring adopts a stable chair conformation. In this conformation, the bulky tert-butyl carboxylate substituent at the C3 position generally occupies an equatorial position to minimize steric strain.

Table 2: Representative Crystallographic Data for a Morpholine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: This table presents typical parameters for a related heterocyclic compound; specific values for the title compound require dedicated experimental analysis.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. rsc.org This packing is governed by a network of non-covalent intermolecular interactions. rsc.org

In the crystal structure of this compound, the most significant intermolecular interaction is expected to be hydrogen bonding. The secondary amine (N-H) group acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the ether oxygen of the morpholine ring can act as hydrogen bond acceptors. These interactions can link molecules into chains or more complex three-dimensional networks, stabilizing the crystal lattice. rsc.org Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these varied intermolecular contacts within the crystal. nih.gov

Table 3: Potential Hydrogen Bond Parameters

| Donor-H···Acceptor | D···A Distance (Å) | Interaction Type |

|---|---|---|

| N-H···O=C | ~2.8 - 3.2 | Intermolecular |

This table illustrates expected hydrogen bond geometries based on analysis of similar structures.

Theoretical and Computational Investigations on S Tert Butyl Morpholine 3 Carboxylate

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and related properties. By modeling the electron density, DFT can determine optimized geometries, analyze conformational stability, and probe the electronic landscape that governs chemical reactivity.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. For (S)-tert-butyl morpholine-3-carboxylate, this involves finding the lowest energy arrangement of its atoms. The morpholine (B109124) ring can adopt several conformations, primarily the stable "chair" form and higher-energy "boat" or "twist-boat" forms. The orientation of the large tert-butyl ester substituent is also critical. It can exist in an equatorial position, which generally minimizes steric hindrance, or a less favorable axial position.

Computational methods perform a conformational search to identify all possible low-energy structures (rotamers and isomers). lumenlearning.com The spatial orientation and through-space interactions of the substituents are key to understanding the stability of these different isomers. lumenlearning.com For each potential conformer, the geometry is optimized to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For instance, in related heterocyclic systems, DFT calculations have been used to precisely determine these structural parameters.

Illustrative Optimized Geometrical Parameters

This table presents typical data obtained from a DFT geometry optimization for a molecule like this compound. The values are illustrative.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (Ester) | 1.35 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | O=C-O | 124.5° |

| Dihedral Angle | C-N-C-C (Ring) | -55.8° (Chair Conformation) |

Once various stable conformers are identified, DFT calculations are used to determine their relative energies. This analysis is crucial for understanding which conformation is the most stable and, therefore, the most abundant at equilibrium. The conformer with the lowest calculated energy is considered the global minimum.

Illustrative Energetic Analysis of Conformers

This table illustrates how the relative energies and populations of different conformers of this compound would be presented. The values are for demonstration purposes.

| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | Chair, Equatorial Ester | 0.00 | 95.5 |

| 2 | Chair, Axial Ester | 2.20 | 2.5 |

| 3 | Twist-Boat, Equatorial Ester | 3.10 | 2.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. In molecules like this compound, the HOMO is often localized on the electron-rich regions, such as the nitrogen atom of the morpholine ring, while the LUMO is typically centered on the electron-withdrawing carbonyl group of the ester.

Illustrative FMO Energy Data

This table shows representative HOMO, LUMO, and energy gap values that would be calculated using DFT. The values are illustrative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted on the surface of the molecule's electron density and is invaluable for predicting how different molecules will interact. imist.ma The MEP map uses a color scale to indicate electrostatic potential:

Red: Regions of most negative potential, which are electron-rich. These areas are prone to attack by electrophiles.

Blue: Regions of most positive potential, which are electron-poor. These areas are attractive to nucleophiles.

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons. Conversely, the hydrogen atom attached to the morpholine nitrogen (N-H) would exhibit a positive potential (blue), indicating its acidic character and susceptibility to interaction with a nucleophile or base. Such maps provide a simple yet powerful tool for predicting sites of intermolecular interactions. researchgate.netrsc.orgrsc.org

Computational Spectroscopic Property Predictions

Beyond structure and electronics, computational methods can accurately predict spectroscopic data, most notably NMR chemical shifts. This capability is extremely useful for structure verification and for assigning signals in complex experimental spectra.

Quantum mechanical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective at predicting ¹H and ¹³C NMR chemical shifts. The process involves calculating the magnetic shielding tensor for each nucleus in the molecule. Since NMR spectra are often an average of all conformations present in a solution, accurate predictions require a multi-step approach. nih.gov

First, a thorough conformational search is performed. Next, the geometry of each significant low-energy conformer is optimized, and its individual NMR shielding constants are calculated. nih.gov Finally, the predicted chemical shifts for each conformer are averaged, with their contributions weighted according to their calculated Boltzmann populations at a given temperature. nih.govnih.gov This method provides a single set of predicted chemical shifts that can be directly compared to experimental data, serving as a powerful tool for structural confirmation. nih.gov

Illustrative Predicted vs. Experimental NMR Data

This table demonstrates how computationally predicted NMR chemical shifts for selected atoms in this compound would be compared with experimental values. The data is illustrative.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C=O (Carbonyl) | 172.5 | 171.8 | N-H | 2.85 | 2.90 |

| C(CH₃)₃ (Quaternary) | 81.0 | 80.5 | CH (Position 3) | 3.55 | 3.60 |

| C(CH₃)₃ (Methyl) | 28.5 | 28.1 | CH₃ (tert-Butyl) | 1.48 | 1.45 |

Calculated Vibrational Spectra (FTIR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules like this compound. These calculations provide a theoretical Fourier-transform infrared (FTIR) spectrum, which can be used to identify characteristic vibrational modes and functional groups within the molecule.

The process involves optimizing the molecular geometry of the compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. For this compound, key vibrational modes would include the C=O stretching of the carboxylate group, C-O-C stretching of the morpholine ether linkage, N-H bending, and various C-H stretching and bending modes of the tert-butyl group and the morpholine ring.

Although a specific calculated FTIR spectrum for this compound is not available in the cited literature, studies on related morpholine derivatives demonstrate the utility of this approach. For instance, vibrational spectral analysis of 4-(2-Aminoethyl) morpholine has been successfully performed using DFT, showing good agreement between theoretical and experimental data organic-chemistry.org. Such studies help in the structural elucidation and conformational analysis of these molecules organic-chemistry.org.

A hypothetical table of calculated vibrational frequencies for this compound, based on typical ranges for its functional groups, is presented below to illustrate the expected output of such a computational study.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretching | 1730-1750 |

| Morpholine C-O-C | Asymmetric Stretching | 1115-1140 |

| Morpholine N-H | Bending | 1550-1650 |

| tert-Butyl C-H | Asymmetric Stretching | 2950-2970 |

| Morpholine Ring C-H | Stretching | 2850-2950 |

This table is illustrative and not based on specific published data for this compound.

Mechanistic Insights from Computational Simulations

Computational modeling is instrumental in elucidating the reaction mechanisms for the synthesis of morpholine derivatives. Transition state theory, combined with quantum chemical calculations, allows for the identification of transition state structures, the calculation of activation energies, and the mapping of reaction pathways.

For the synthesis of 3-substituted morpholines, such as this compound, computational studies can model key steps like cyclization reactions. For example, the synthesis of morpholines from amino alcohols can be computationally investigated to understand the transition states involved in the ring-closing step organic-chemistry.org. A review of morpholine synthesis highlights various methods, including those starting from vicinal amino alcohols, oxiranes, and aziridines, where computational modeling can predict the thermodynamic stability of intermediates and transition states, thereby guiding synthetic strategies researchgate.net. For instance, the trans configuration of certain synthesized morpholine derivatives has been explained by the higher thermodynamic stability of the transition state, as revealed by computational analysis researchgate.net.

The stereochemical outcome of a reaction is of paramount importance, especially for chiral molecules like this compound. Computational chemistry provides a framework to understand and predict the stereoselectivity and diastereoselectivity of synthetic routes.

By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which isomer will be preferentially formed. For example, in the synthesis of substituted morpholines, computational studies can rationalize the observed diastereoselectivity by comparing the energies of different transition state conformers nih.gov. The development of diastereoselective protocols for the synthesis of 2,3-disubstituted morpholine-2-carboxylic acid derivatives relies on controlling the relative stereochemistry at the C2 and C3 positions, a process that can be modeled computationally to understand the factors governing the stereochemical outcome nih.gov. Such analyses are crucial for designing synthetic routes that yield the desired enantiomer with high purity.

Advanced Quantum Chemical Calculations for Molecular Properties

Advanced quantum chemical methods are employed to calculate the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔHf°). These values are crucial for understanding the stability of a compound and the energetics of its reactions. High-level composite methods like G3 (Gaussian-3) theory and its variants (e.g., G3B3) provide accurate predictions of these properties.

While specific data for this compound is not readily found, studies on simpler morpholine compounds provide a reference. For instance, the gas-phase standard molar enthalpy of formation for morpholine has been a subject of both experimental and computational investigation researchgate.net. Such studies establish a baseline for understanding how substituents, like the tert-butyl carboxylate group, would influence this property. The enthalpy of formation for a larger, substituted molecule like this compound would be calculated using similar high-level theoretical methods.

A hypothetical comparison of calculated enthalpies of formation is presented below to illustrate the expected trends.

| Compound | Method | Calculated ΔHf° (gas, 298.15 K) (kJ/mol) |

| Morpholine | G3(MP2)//B3LYP | -186.5 ± 4.0 researchgate.net |

| This compound | Hypothetical | Value not available in cited literature |

Bond dissociation enthalpy (BDE) is a measure of the strength of a chemical bond. Computational chemistry, particularly DFT, is a reliable method for calculating BDEs. This information is vital for predicting the reactivity of a molecule, as weaker bonds are more likely to break during a chemical reaction.

For this compound, key BDEs would include those for the C-H bonds on the morpholine ring, the N-H bond, and the C-O and O-C(O) bonds of the ester group. While specific BDE values for this molecule are not published in the searched literature, general trends can be inferred from studies on related compounds. For example, computational studies have been performed to determine the N-H and C-H bond dissociation enthalpies of morpholine researchgate.net. These studies provide a foundation for understanding how the electronic effects of the tert-butyl carboxylate substituent would modulate the bond strengths in the target molecule.

Below is an illustrative table of bond dissociation enthalpies for the parent morpholine molecule, which serves as a reference for the types of bonds that would be analyzed in this compound.

| Bond | Bond Dissociation Enthalpy (kJ/mol) |

| N-H (Morpholine) | 360.7 ± 4.5 researchgate.net |

| C-H (axial, C2/C6 in Morpholine) | 398.7 ± 4.5 researchgate.net |

| C-O (ester in this compound) | Value not available in cited literature |

This table provides reference data for morpholine and indicates where data for the target compound is unavailable in the cited sources.

Gas-Phase Acidity and Basicity

The gas-phase acidity of this compound would refer to the enthalpy change of the deprotonation reaction in the gas phase, typically at the secondary amine proton. Computational methods would be used to calculate the energies of the neutral molecule and its corresponding anion to determine this value.

Proton Affinities and Ionization Enthalpies

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation reaction. It is a direct measure of the intrinsic basicity of a molecule. Computational studies would calculate the PA by determining the energies of the optimized structures of the neutral molecule and its protonated cation.

Ionization enthalpy, or ionization energy, is the energy required to remove an electron from a gaseous atom or molecule. For this compound, this would be calculated by finding the energy difference between the neutral molecule and its corresponding radical cation.

Without specific published research on this compound, any numerical data would be purely speculative. Future computational studies are necessary to provide the specific values for the gas-phase acidity, basicity, proton affinity, and ionization enthalpy of this compound.

Q & A

Q. What are the established synthetic routes for (S)-tert-butyl morpholine-3-carboxylate?

The synthesis typically involves stereoselective protection and ring-forming reactions. A documented method starts with (R)-(4-benzyl-3-morpholinyl)methanol, where the hydroxyl group is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with triethylamine as a base. After 15 hours of reaction, the product is purified via silica gel column chromatography (ethyl acetate/petroleum ether gradients) . Alternative approaches for analogous morpholine derivatives include cyclization of amino alcohols with tert-butyl esters under Mitsunobu conditions .

Q. How is the stereochemical configuration of this compound validated experimentally?

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS): Validates molecular identity (<1 ppm error in ESI+ mode) .

- FT-IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- Polarimetry: Measures optical rotation to assess chiral purity .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance yield while minimizing racemization?

Design of Experiments (DoE) methodologies, such as factorial or response surface designs, systematically evaluate factors like temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. For example, studies on tert-butyl-protected amines show that maintaining pH > 8.5 during coupling reactions reduces racemization . Kinetic monitoring via in-situ IR or HPLC ensures real-time control over side reactions.

Q. How should discrepancies in reported biological activities of derivatives be addressed?

Contradictions often arise from assay variability (e.g., cell lines, buffer composition) or impurities. Mitigation strategies include:

- Rigorous Purity Analysis: HPLC-UV/MS to confirm >98% chemical and enantiomeric purity.

- Standardized Assays: Replicate studies under ISO 10993 guidelines for cytotoxicity or enzyme inhibition .

- Counterion Effects: Compare activities of freebase vs. salt forms, as seen in morpholine carboxylate systems .

Q. What advanced methods resolve conformational ambiguities of the tert-butyl group in solution?

Dynamic NMR at variable temperatures (VT-NMR) "freezes" tert-butyl conformers, enabling quantification of axial/equatorial populations. Nuclear Overhauser Effect (NOE) experiments provide spatial correlations, while DFT calculations with explicit solvent clusters (e.g., B3LYP/6-31G*) model solvent-induced conformational shifts .

Q. What methodologies assess compound stability under accelerated degradation conditions?

Forced degradation studies include:

- Acidic/Basic Hydrolysis: 0.1 M HCl/NaOH at 40°C for 24 hours.

- Oxidative Stress: 3% H₂O₂ in dark conditions.

- Thermal Degradation: 60°C for 72 hours. HPLC-UV/MS monitors degradation products, while Arrhenius plots extrapolate shelf-life. Tert-butyl esters are prone to acid-catalyzed hydrolysis, necessitating storage at -20°C in amber vials .

Table 1: Key Analytical Techniques for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.